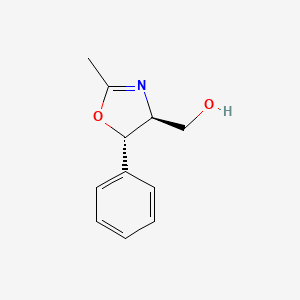
4-Hydroxy-4-phenylcyclohexanon
Übersicht
Beschreibung
4-Hydroxy-4-phenylcyclohexanone is a synthetic molecule . It is also known as 4-hydroxyphenylcyclohexanone or 4-HO-PCO.
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-4-phenylcyclohexanone is C12H14O2 . The molecular weight is 190.23800 . The exact mass is 190.09900 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
4-Hydroxy-4-phenylcyclohexanone has a density of 1.17g/cm3 . Its boiling point is 349.9ºC at 760 mmHg . The melting point is not available . The flash point is 149.1ºC .Wissenschaftliche Forschungsanwendungen
Synthese von Cardo-Diamin-Monomeren
4-Hydroxy-4-phenylcyclohexanon: wird bei der Synthese von Cardo-Diamin-Monomeren verwendet, die für die Herstellung von Hochleistungspolymeren von entscheidender Bedeutung sind. Diese Polymere finden aufgrund ihrer hervorragenden thermischen Stabilität und mechanischen Eigenschaften Anwendung in fortschrittlichen Verbundwerkstoffen und Beschichtungen .
Organische Synthesereaktionen
Die Verbindung dient als Ausgangsmaterial in verschiedenen organischen Synthesereaktionen. So unterliegt sie beispielsweise einer Ruthenium-katalysierten Reaktion mit Tributylamin, um Derivate wie 2-Butyl-4-phenylcyclohexanon und 2,6-Dibutyl-4-phenylcyclohexanon zu liefern. Diese Reaktionen sind grundlegend für die Entwicklung neuer chemischer Einheiten für die Pharmaindustrie und die Materialwissenschaften .
Wittig-Reaktionen
This compound: ist an Wittig-Reaktionen beteiligt, die zur Bildung von Alkenen aus Phosphoniumyliden und Aldehyden oder Ketonen eingesetzt werden. Diese Reaktion ist von Bedeutung für die Synthese verschiedener organischer Verbindungen, darunter Naturstoffe und Pharmazeutika .
Wirkmechanismus
Mode of Action
It’s known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxy-4-phenylcyclohexanone may interact with its targets through similar mechanisms. More research is needed to confirm this hypothesis and to elucidate the resulting changes.
Biochemical Pathways
It’s known that phenolic compounds, which include 4-hydroxy-4-phenylcyclohexanone, are biosynthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds. The downstream effects of these pathways are diverse and depend on the specific phenolic compound and its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-4-phenylcyclohexanone. It should be stored in a well-ventilated place with the container kept tightly closed . These precautions help to ensure the safety and effectiveness of the compound.
Safety and Hazards
4-Hydroxy-4-phenylcyclohexanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and not to ingest . In case of contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Eigenschaften
IUPAC Name |
4-hydroxy-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXRYQUQBSKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342675 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51171-73-4 | |
| Record name | 4-Hydroxy-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-phenylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B1605365.png)




![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)

